4-Amino-N-(2-(2,6-dioxopiperidin-3-YL)-1,3-dioxoisoindolin-4-YL)butanamide

PROTAC conjugation amide coupling targeted protein degradation

4-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)butanamide (free base CAS 2227423-28-9; hydrochloride salt CAS 2694728-46-4) is a heterobifunctional E3 ligase ligand–linker conjugate classified as a protein degrader building block for PROTAC research. The compound integrates a pomalidomide-derived cereblon (CRBN) ligand, a short C3 alkyl-chain linker, and a terminal primary butanamide group, providing a distinct conjugation handle.

Molecular Formula C17H18N4O5
Molecular Weight 358.3 g/mol
Cat. No. B14034930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(2-(2,6-dioxopiperidin-3-YL)-1,3-dioxoisoindolin-4-YL)butanamide
Molecular FormulaC17H18N4O5
Molecular Weight358.3 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCN
InChIInChI=1S/C17H18N4O5/c18-8-2-5-12(22)19-10-4-1-3-9-14(10)17(26)21(16(9)25)11-6-7-13(23)20-15(11)24/h1,3-4,11H,2,5-8,18H2,(H,19,22)(H,20,23,24)
InChIKeyBIZKVMVUICQNBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)butanamide: A CRBN-Recruiting PROTAC Building Block with a Terminal Amide Functional Handle


4-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)butanamide (free base CAS 2227423-28-9; hydrochloride salt CAS 2694728-46-4) is a heterobifunctional E3 ligase ligand–linker conjugate classified as a protein degrader building block for PROTAC research . The compound integrates a pomalidomide-derived cereblon (CRBN) ligand, a short C3 alkyl-chain linker, and a terminal primary butanamide group, providing a distinct conjugation handle [1]. Its molecular formula is C₁₇H₁₈N₄O₅ (MW 358.35 g/mol, free base) or C₁₇H₁₉ClN₄O₅ (MW 394.81, HCl salt), with standard purity specifications of 95% or 98% .

Why 4-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)butanamide Cannot Be Replaced by Other Pomalidomide-Linker Conjugates


PROTAC degradation efficacy is exquisitely sensitive to each structural variable—linker length, exit vector position, and terminal functional group—because these collectively define ternary complex geometry [1]. The C4 attachment position on the phthalimide ring of this compound places the linker along a specific exit vector that differs from C5-substituted analogs; published data show that C4 versus C5 positional isomerism differentially affects off-target zinc-finger (ZF) protein degradation propensity [2]. Furthermore, the terminal butanamide group provides orthogonal reactivity compared to the carboxylic acid (Pomalidomide-C3-CO₂H) and primary amine (Pomalidomide-C3-NH₂) analogs, meaning that linker choice directly dictates the conjugation strategy, the resulting PROTAC's linker composition, and ultimately its degradation activity [2]. Even a single-atom deviation in linker length or a change in functional-group chemistry can convert a nanomolar degrader into an inactive molecule [1].

Quantitative Differentiation Evidence: 4-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)butanamide Versus Closest Analogs


Terminal Butanamide (Amide) Functional Group Enables Orthogonal Conjugation Chemistry Relative to Carboxylic Acid and Amine Analogs

The target compound terminates in a butanamide (-CONH₂) group, whereas the closest structural analogs terminate in a carboxylic acid (Pomalidomide-C3-CO₂H, CAS 2225940-47-4) or a primary amine (Pomalidomide-C3-NH₂, CAS 2154342-45-5). The butanamide terminus presents a neutral, hydrogen-bond-capable amide moiety that avoids the charge-mediated solubility effects of the free carboxylate and the protonated amine, while remaining competent for further derivatization [1]. Sigma-Aldrich documentation classifies Pomalidomide-C3-CO₂H as 'amine reactive' (reaction suitability: reactivity with amine) and Pomalidomide-C3-NH₂ as 'carboxyl reactive' (reaction suitability: reactivity with carboxylic acid) . The butanamide terminus provides a third, orthogonal conjugation option that is distinct from both the acid and amine building blocks [1].

PROTAC conjugation amide coupling targeted protein degradation building block reactivity

C4 Exit Vector Position on the Phthalimide Ring Produces a Distinct Off-Target ZF Degradation Profile Versus C5-Substituted Analogs

The target compound attaches the linker at the C4 position of the pomalidomide phthalimide ring. Nguyen, Choudhary et al. (2023) generated a library of ~80 pomalidomide analogues with diverse modifications at the C4 and C5 positions and systematically profiled their ZF protein degradation propensities using a high-throughput imaging platform [1]. The study demonstrated that C4-position modifications (including those with H-bond donors adjacent to the phthalimide ring) retained elevated degradation of multiple C2H2 zinc-finger degrons, whereas C5-position modifications of appropriate steric bulk reduced off-target ZF degradation [1]. A 'degradation score' metric was applied to nominate analogues with reduced off-target profiles: C5-substituted analogues consistently showed lower degradation scores across the ZF degron panel, while C4-substituted analogues maintained higher ZF degradation [1].

exit vector geometry zinc-finger off-targets PROTAC selectivity pomalidomide SAR

Physicochemical Property Differentiation: TPSA, LogP, and Hydrogen-Bond Profile Versus the Carboxylic Acid Analog

The target compound exhibits computed topological polar surface area (TPSA) of 138.67 Ų, a predicted LogP of -0.2348, 3 hydrogen-bond donors, 6 hydrogen-bond acceptors, and 5 rotatable bonds . In contrast, the carboxylic acid analog Pomalidomide-C3-CO₂H (CAS 2225940-47-4) carries an additional H-bond donor on the terminal carboxyl group and a different charge state at physiological pH, altering its permeability and solubility profile . The neutral amide terminus of the target compound eliminates the pH-dependent ionization of the carboxylic acid, providing more consistent physicochemical behavior across physiological and formulation-relevant pH ranges .

physicochemical properties TPSA LogP drug-likeness PROTAC permeability

C3 Alkyl Linker Length Provides a Defined Spatial Reach Between CRBN and Target Protein Binding Sites

The C3 alkyl linker (three methylene units between the pomalidomide 4-amino position and the terminal amide functionality) represents a specific linker length within the broader family of pomalidomide-alkyl linker conjugates (C2, C3, C4, C5, C6, C7, C9, C11). Published linker SAR data indicate that PROTAC degradation potency is highly sensitive to linker length [1]. In a systematic study of linker length effects across a pomalidomide-based PROTAC series, compounds with linkers between 12 and 29 total atoms exhibited submicromolar degradation potency, with a 21-atom linker achieving DC₅₀ = 3 nM and Dmax = 96%, while a 29-atom linker showed reduced potency (DC₅₀ = 292 nM, Dmax = 76%) [1]. The C3 linker in the target compound contributes 3 heavy atoms to the total linker span, and even a single additional methylene unit has been shown to switch degrader activity from potent to inactive in defined systems .

PROTAC linker length ternary complex linker SAR DC50 optimization

Dual Purity Specifications (95% and 98%) with Batch-Specific QC Documentation Enable Fit-for-Purpose Procurement

The compound is commercially available in two purity grades: 95% (hydrochloride salt, CAS 2694728-46-4) and 98% (free base, CAS 2227423-28-9) . Both grades include batch-specific quality control documentation (NMR, HPLC, GC) . In PROTAC research, impurity profiles are critical: co-eluting pomalidomide-derived impurities can artificially boost apparent degradation activity, overestimate DC₅₀ values, generate artefactual selectivity profiles, or completely abolish degradation . The availability of a higher-purity 98% grade provides an option for assays requiring minimal background from free pomalidomide or truncated linker species .

PROTAC building block purity quality control batch consistency assay reproducibility

Modular Toolbox Compatibility: Validated Use of the 4-Amino Position as a Versatile Anchor Point for Linker Diversification

Steinebach, Gütschow et al. (2019) explicitly validated the 4-amino position of pomalidomide as a versatile anchor point for PROTAC linker attachment, demonstrating that a variety of linkers with different constitutions can be attached at this position to modulate physicochemical properties [1]. The toolbox included linkers terminated with protected amines, protected carboxylic acids, alkynes, chloroalkanes, and protected alcohols [1]. The target compound extends this validated toolbox by providing a butanamide-terminated variant that maintains the established 4-amino attachment chemistry while offering a neutral amide terminus not represented in the original toolbox set [1].

modular PROTAC synthesis medicinal chemistry toolbox linker diversification 4-amino pomalidomide

Optimal Application Scenarios for 4-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)butanamide in PROTAC Research and Development


Parallel PROTAC Library Synthesis Requiring Orthogonal Conjugation Handles

When constructing a PROTAC library to systematically explore linker composition effects, procurement of building blocks with different terminal functional groups is essential. The butanamide terminus of this compound provides a conjugation handle orthogonal to both the carboxylic acid (Pomalidomide-C3-CO₂H) and primary amine (Pomalidomide-C3-NH₂) analogs [1]. This enables parallel amide coupling under distinct conditions, allowing researchers to generate three PROTAC series from the same C3 linker length, each with a different linkage chemistry to the target-protein ligand. The resulting series can reveal whether the linker–warhead junction (amide vs. reverse amide vs. other linkage) influences ternary complex geometry independently of linker length .

C4 Exit Vector SAR Campaigns for Novel Target Proteins

For newly identified protein targets where the optimal PROTAC exit vector geometry is unknown, systematic exploration of both C4- and C5-substituted pomalidomide building blocks is recommended . This compound, bearing the C4 attachment, should be evaluated alongside matched C5-substituted analogs (e.g., Lenalidomide-C3-NH₂ or C5-pomalidomide conjugates) to assess whether the C4 exit vector provides superior degradation efficiency or whether it introduces unacceptable ZF off-target degradation. The Choudhary et al. platform methodology provides a validated workflow for assessing ZF off-target profiles of C4- vs. C5-substituted PROTACs . Use this compound when the C4 exit vector is hypothesized to produce a more favorable ternary complex geometry based on structural modeling of the target protein–CRBN interface.

Neutral-Linker PROTACs for Targets Sensitive to Charged Linker Moieties

Certain target proteins or cellular compartments are sensitive to the presence of charged functional groups within the PROTAC linker. The neutral butanamide terminus of this compound avoids the negative charge of the carboxylate analog (Pomalidomide-C3-CO₂H) at physiological pH, as well as the positive charge of the protonated amine analog (Pomalidomide-C3-NH₂) . This makes the compound particularly suitable for PROTACs targeting intracellular proteins where linker charge may influence membrane permeability, subcellular distribution, or nonspecific electrostatic interactions with protein surfaces [1]. The predicted LogP of -0.2348 and TPSA of 138.67 Ų place this compound in a physicochemical space compatible with passive membrane permeability .

High-Assurance Degradation Assays Requiring 98% Purity Building Blocks

In PROTAC structure–activity relationship studies where small differences in degradation potency (<3-fold DC₅₀ differences) are being evaluated, the 98% purity grade (free base, CAS 2227423-28-9) provides a higher-assurance starting material that minimizes the risk of impurity-driven artefacts . Impurities in pomalidomide-derived building blocks—including free pomalidomide, truncated linker species, or incomplete coupling products—can act as competitive CRBN binders or partial degraders, confounding degradation assay interpretation [1]. For lead optimization campaigns or publications where rigorous quantification is required, the 98% purity grade with batch-specific QC documentation (NMR, HPLC, GC) provides traceable quality assurance .

Quote Request

Request a Quote for 4-Amino-N-(2-(2,6-dioxopiperidin-3-YL)-1,3-dioxoisoindolin-4-YL)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.